molecular formula C20H12N4O3 B400139 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

Cat. No.: B400139
M. Wt: 356.3g/mol
InChI Key: LCRVJVPACJHKOC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzimidazole ring, a furan ring, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzimidazole and furan rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or furan rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.

Major Products

    Oxidation Products: Oxidized derivatives of the benzimidazole or furan rings.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole and furan rings are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Compounds with similar structures have shown antimicrobial activity.

    Anticancer Agents: Some derivatives are being studied for their potential anticancer properties.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.

    Pharmaceuticals: It can be a precursor or intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE would depend on its specific biological target. Generally, compounds with benzimidazole rings can interact with DNA or proteins, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzoimidazol-2-yl)-3-phenylacrylonitrile: Lacks the furan and nitro groups.

    3-(5-Nitro-2-furyl)acrylonitrile: Lacks the benzimidazole ring.

    2-(1H-Benzoimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile: Lacks the furan ring.

Uniqueness

The presence of both the benzimidazole and furan rings, along with the nitro group, makes (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE unique. This combination of functional groups can result in unique chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C20H12N4O3

Molecular Weight

356.3g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H12N4O3/c21-12-14(20-22-17-6-1-2-7-18(17)23-20)11-16-8-9-19(27-16)13-4-3-5-15(10-13)24(25)26/h1-11H,(H,22,23)/b14-11+

InChI Key

LCRVJVPACJHKOC-SDNWHVSQSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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